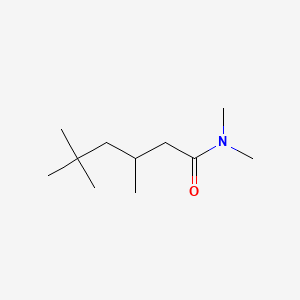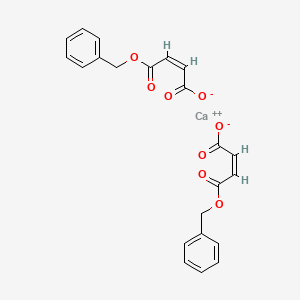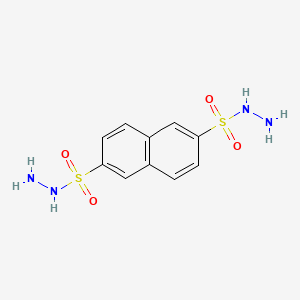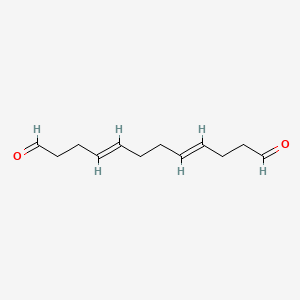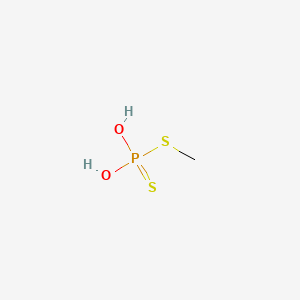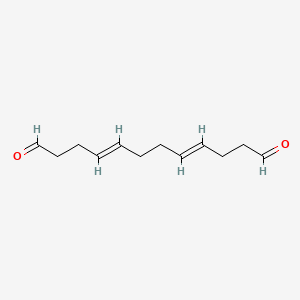
(4E,8E)-Dodeca-4,8-dienedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E,8E)-Dodeca-4,8-dienedial is an organic compound characterized by the presence of two conjugated double bonds and two aldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E)-Dodeca-4,8-dienedial typically involves the use of starting materials that contain the necessary carbon skeleton and functional groups. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
(4E,8E)-Dodeca-4,8-dienedial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents like halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
Oxidation: Dodeca-4,8-dienoic acid.
Reduction: Dodeca-4,8-dien-1,12-diol.
Substitution: 4,8-Dibromo-dodeca-4,8-dienedial.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4E,8E)-Dodeca-4,8-dienedial is used as a building block for the synthesis of more complex molecules. Its conjugated diene system makes it a useful intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of aldehydes on cellular processes. It may also serve as a model compound for investigating the reactivity of conjugated dienes in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials that require conjugated diene systems. Its reactivity makes it a valuable component in various chemical manufacturing processes.
Wirkmechanismus
The mechanism by which (4E,8E)-Dodeca-4,8-dienedial exerts its effects involves the reactivity of its aldehyde groups and conjugated double bonds. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. The conjugated diene system can participate in Diels-Alder reactions, forming cyclohexene derivatives. These reactions are facilitated by the electron-withdrawing nature of the aldehyde groups, which activate the double bonds towards nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4E,8E)-4,8-Decadienoic acid: Similar in structure but contains carboxylic acid groups instead of aldehydes.
(4E,8E)-10-(Hexyloxy)-N,N,4,8-tetramethyl-4,8-decadien-1-amine: Contains an amine group and a hexyloxy substituent, differing in functional groups and chain length.
N-[(4E,8E)-1,3-dihydroxyoctadec-4,8-dien-2-yl]hexadecanamide: A ceramide derivative with hydroxyl and amide groups.
Uniqueness
(4E,8E)-Dodeca-4,8-dienedial is unique due to its dual aldehyde functionality combined with a conjugated diene system. This combination of functional groups imparts distinct reactivity patterns, making it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
55303-96-3 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(4E,8E)-dodeca-4,8-dienedial |
InChI |
InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h3-6,11-12H,1-2,7-10H2/b5-3+,6-4+ |
InChI-Schlüssel |
CIGZZLYQLQLUQO-GGWOSOGESA-N |
Isomerische SMILES |
C(/C=C/CCC=O)C/C=C/CCC=O |
Kanonische SMILES |
C(CC=CCCC=O)C=CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
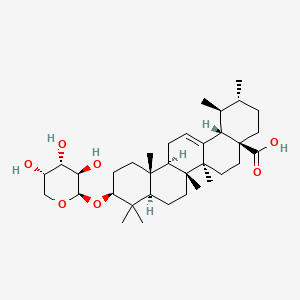
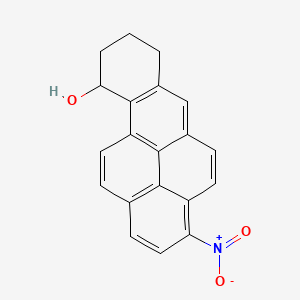
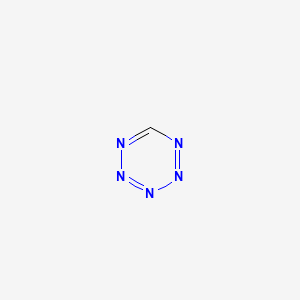
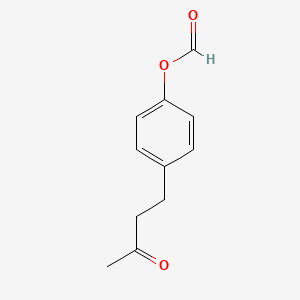
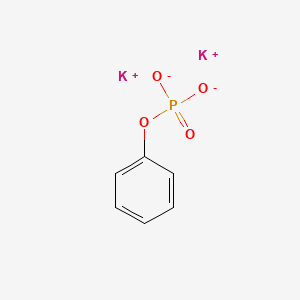
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
